3-Propoxypropylamine chemical structure and properties
3-Propoxypropylamine chemical structure and properties
An In-Depth Technical Guide to 3-Propoxypropylamine
Introduction
3-Propoxypropylamine is an organic compound classified as an aliphatic amine that also features an ether functional group. Its structure consists of a propylamine group linked by an ether bond to a propyl group. This bifunctional nature, possessing both a nucleophilic primary amine and a hydrophobic ether moiety, makes it a versatile molecule in chemical synthesis and industrial applications. The primary amine group (-NH2) provides basicity and a site for reactions with electrophiles, while the ether linkage influences its polarity, solubility, and steric properties.
Historically, compounds like 3-Propoxypropylamine gained prominence with the advancement of epoxy resin chemistry in the mid-20th century. Ether-containing amines were developed as curing agents to enhance the flexibility, adhesion, and chemical resistance of polymer networks. Today, its applications extend beyond polymers, serving as a key intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in chemistry and drug development.
Chemical Identification and Structure
The fundamental identity of 3-Propoxypropylamine is established by its chemical formula, structure, and various registry numbers.
Table 1: Chemical Identification of 3-Propoxypropylamine
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 3-Propoxypropan-1-amine | |
| CAS Number | 928-55-0 | |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | |
| Synonyms | 3-(Propoxy)propylamine, 1-Amino-3-propoxypropane, 3-Aminopropyl propyl ether |
| Chemical Structure | CH₃–CH₂–CH₂–O–CH₂–CH₂–CH₂–NH₂ | |
Physicochemical Properties
The physical and chemical properties of 3-Propoxypropylamine dictate its behavior in various chemical environments and are crucial for its handling, storage, and application.
Table 2: Physicochemical Properties of 3-Propoxypropylamine and its Isomer
| Property | Value | Notes | Reference |
|---|---|---|---|
| Appearance | Clear colorless to light yellow liquid | Data for isomer 3-Isopropoxypropylamine | [2] |
| Boiling Point | 78-79 °C @ 85 mmHg | Data for isomer 3-Isopropoxypropylamine | [2] |
| Density | 0.845 g/mL @ 25 °C | Data for isomer 3-Isopropoxypropylamine | [2] |
| Refractive Index | n20/D 1.4195 | Data for isomer 3-Isopropoxypropylamine | [2] |
| pKa | ~9.6 | The primary amine group makes it a moderately strong base. | |
| Solubility | Water Soluble | The product is noted to be water soluble. | [3] |
| Stability | Stable under normal conditions. | Sensitive to strong acids, which can cleave the ether bond, and strong oxidizers. | |
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and purity analysis of 3-Propoxypropylamine.
Table 3: Spectroscopic Data for 3-Propoxypropylamine
| Technique | Key Features and Peaks | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretching), ~2800–3000 cm⁻¹ (C-H alkyl stretching), ~1100 cm⁻¹ (C-O-C ether stretching), ~1600 cm⁻¹ (N-H bending) | |
| ¹H NMR Spectroscopy | Triplets and multiplets at 0.9–1.5 ppm (propyl chain protons), signals at 2.5–3.3 ppm (CH₂ adjacent to N and O), broad singlet at 1.5–2.0 ppm (exchangeable NH₂ protons) | |
| ¹³C NMR Spectroscopy | Signals at 10–40 ppm (alkyl carbons), signal around 60 ppm (carbons adjacent to the ether oxygen) |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 117, with fragmentation patterns showing loss of alkyl and amine-related fragments. | |
Reactivity and Chemical Behavior
The reactivity of 3-Propoxypropylamine is dominated by its primary amine group, which acts as a potent nucleophile. The ether linkage is comparatively stable but can be cleaved under harsh acidic conditions.
Key reactions include:
-
Nucleophilic Substitution: Reacts with alkyl halides to form secondary and tertiary amines.
-
Condensation Reactions: Reacts with aldehydes and ketones to form imines (Schiff bases).
-
Epoxide Addition: The amine can open epoxide rings to yield β-hydroxyamines, a crucial reaction in polymer chemistry.
-
Acylation and Sulfonylation: Reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a foundational reaction for creating derivatives in drug discovery.
-
Reaction with Isocyanates: Forms urea linkages, which are fundamental to polyurethane chemistry.
Synthesis and Experimental Protocols
The synthesis of 3-Propoxypropylamine can be achieved through several routes. A common and industrially scalable method involves the cyanoethylation of propanol followed by catalytic hydrogenation of the resulting nitrile.
Experimental Protocol: Two-Step Synthesis from n-Propanol and Acrylonitrile
This protocol is based on a well-established method for synthesizing alkoxypropylamines.[4]
Step 1: Synthesis of 3-Propoxypropionitrile
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Reaction Mixture: Charge the flask with n-propanol and a catalytic amount of a strong base (e.g., sodium methoxide or potassium hydroxide).
-
Addition of Acrylonitrile: Cool the flask in an ice bath to maintain a temperature of 10-20°C. Add acrylonitrile dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 25°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Neutralization and Workup: Neutralize the catalyst with a weak acid (e.g., acetic acid). Remove the excess n-propanol under reduced pressure. The remaining crude 3-propoxypropionitrile can be purified by vacuum distillation or used directly in the next step.
Step 2: Catalytic Hydrogenation to 3-Propoxypropylamine
-
Apparatus Setup: The hydrogenation is performed in a high-pressure autoclave (e.g., a Parr hydrogenator) equipped with a gas inlet, pressure gauge, and mechanical stirrer.
-
Reaction Mixture: Charge the autoclave with the crude 3-propoxypropionitrile, a solvent such as ethanol or methanol, and a hydrogenation catalyst (e.g., Raney Nickel or a supported cobalt catalyst). An inhibitor like ammonia is often added to suppress the formation of secondary amines.[4]
-
Hydrogenation: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen to 3.0-6.0 MPa.[4] Heat the reactor to 70-150°C while stirring vigorously.[4]
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete.
-
Catalyst Removal and Purification: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting solution is then purified by fractional vacuum distillation to yield pure 3-Propoxypropylamine.[4]
Applications in Research and Drug Development
While 3-Propoxypropylamine is widely used as an epoxy curing agent in coatings and adhesives, its primary value for researchers and drug development professionals lies in its role as a versatile chemical building block. The primary amine serves as a reactive handle to introduce the propoxypropyl tail into larger molecules, which can modulate properties like solubility, lipophilicity, and metabolic stability.
In drug discovery, primary amines are crucial for creating libraries of compounds for biological screening. 3-Propoxypropylamine can be used to generate diverse sets of amides, sulfonamides, ureas, and other derivatives, allowing for systematic exploration of a molecule's structure-activity relationship (SAR).
Safety and Handling
3-Propoxypropylamine is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic.
Table 4: GHS Hazard Information and Handling Precautions
| Hazard Class | GHS Hazard Statement | Precautionary Measures | Reference |
|---|---|---|---|
| Flammability | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools. | [3] |
| Corrosivity | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves, protective clothing, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [3][5] |
| Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | P261: Avoid breathing vapors/mists. P271: Use only outdoors or in a well-ventilated area. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | |
| Respiratory Irritation | H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |
| Environmental | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. | |
Handling: Always handle 3-Propoxypropylamine inside a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[3] Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials like strong acids and oxidizing agents.[3]
Conclusion
3-Propoxypropylamine is a valuable chemical with a well-defined set of properties and reactivities. Its dual functionality as both an amine and an ether makes it a staple in polymer science and a highly useful building block for synthetic chemists. For professionals in drug development, its ability to serve as a scaffold for creating diverse molecular libraries is of particular importance. Proper understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in both research and industrial settings.
References
- 1. 3-Propoxypropylamine | C6H15NO | CID 85579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
